Homospectinomycin

Aminocyclitol antibiotics Structure-activity relationship Chemical synthesis

Homospectinomycin is a semi-synthetic aminocyclitol antibiotic derived from spectinomycin, distinguished by a chemically expanded seven-membered sugar ring. This structural modification is achieved via a Tiffeneau-Demjanov rearrangement of a protected 3'-aminomethyl-dihydrospectinomycin precursor, a route that is stereospecific to the (R)-isomer; the (S)-isomer fails to undergo ring expansion and instead forms an epoxide, underscoring the unique synthetic accessibility of this homolog.

Molecular Formula C15H26N2O7
Molecular Weight 346.38 g/mol
CAS No. 97187-32-1
Cat. No. B1229232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomospectinomycin
CAS97187-32-1
Synonymshomospectinomycin
Molecular FormulaC15H26N2O7
Molecular Weight346.38 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O
InChIInChI=1S/C15H26N2O7/c1-6-4-5-7(18)15(21)14(22-6)23-13-11(20)8(16-2)10(19)9(17-3)12(13)24-15/h6,8-14,16-17,19-21H,4-5H2,1-3H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1
InChIKeyQUCDOQYZEHOJNX-XLBYJKOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homospectinomycin (CAS 97187-32-1): A Ring-Expanded Spectinomycin Analog for Antibacterial Research & Procurement


Homospectinomycin is a semi-synthetic aminocyclitol antibiotic derived from spectinomycin, distinguished by a chemically expanded seven-membered sugar ring [1]. This structural modification is achieved via a Tiffeneau-Demjanov rearrangement of a protected 3'-aminomethyl-dihydrospectinomycin precursor, a route that is stereospecific to the (R)-isomer; the (S)-isomer fails to undergo ring expansion and instead forms an epoxide, underscoring the unique synthetic accessibility of this homolog [1]. As a member of the spectinomycin class, its primary mechanism is inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit [2]. Unlike the parent compound spectinomycin, homospectinomycin is not a natural fermentation product but a product of rational chemical design aimed at modulating antibacterial potency and spectrum [1].

Why In-Class Spectinomycin Analogs Cannot Simply Substitute for Homospectinomycin in R&D Procurement


Substituting homospectinomycin with spectinomycin or other simple analogs (e.g., dihydrospectinomycin, actinospectacin) in research protocols is not scientifically valid due to fundamental differences in their sugar-ring architecture. Homospectinomycin possesses a unique seven-membered oxepane ring in place of the six-membered pyranose ring found in spectinomycin [1]. This ring expansion fundamentally alters the spatial orientation of the C-3' substituents, which early structure-activity relationship (SAR) studies in this series have shown to be critical for hydrogen-bonding interactions with the ribosomal target and, consequently, for antibacterial potency [2]. The stereoelectronic effects of the larger ring change both the conformational flexibility and the pharmacophore presentation, meaning that biological activity data obtained with spectinomycin cannot be extrapolated to homospectinomycin. Furthermore, the synthetic route to homospectinomycin is stereospecific; attempts to use the incorrect C-3' epimer as a starting material lead to an epoxide dead-end rather than the desired homolog, making chemical equivalence impossible [1]. For researchers aiming to reproduce published findings or build upon the homospectinomycin SAR series, procurement of the exact CAS-registered compound is therefore mandatory.

Homospectinomycin (CAS 97187-32-1) Quantitative Differentiation Evidence vs. Closest Analogs


Ring-Expanded Sugar Architecture: Structural Differentiation from Spectinomycin and Dihydrospectinomycin

Homospectinomycin is distinguished from its parent compound spectinomycin and the reduced analog dihydrospectinomycin by the presence of a seven-membered oxepane sugar ring in place of the canonical six-membered pyranose ring. This was unequivocally confirmed by the successful Tiffeneau-Demjanov ring expansion of the 3'-(R)-aminomethyl precursor, which directly yields the homologous seven-membered ring system. The 3'-(S)-isomer, in contrast, does not undergo ring expansion and instead forms an epoxide, proving the stereochemical dependence of the structural differentiation. Spectinomycin and dihydrospectinomycin retain the six-membered ring and therefore lack this key architectural feature [1].

Aminocyclitol antibiotics Structure-activity relationship Chemical synthesis

In Vitro Antibacterial Potency Relative to the Spectinomycin Parent Class

In the broader context of spectinomycin SAR, C-3'-branched chain analogs synthesized via diazoketone intermediates have demonstrated that the most potent analogs in this region can achieve activity 'greater than or equal to the parent' spectinomycin [1]. While the full quantitative MIC panel for homospectinomycin specifically is contained in the primary 1988 paper (behind paywall), the disclosed trend indicates that ring-expanded and C-3'-modified analogs can surpass the antibacterial activity of unmodified spectinomycin in in vitro susceptibility assays. This is significant because unmodified spectinomycin is known to have only modest potency (e.g., MICs of 8–32 µg/mL against many Gram-negative organisms) and was eventually withdrawn from some markets due to weak activity [2].

Antibacterial susceptibility MIC determination Gram-negative bacteria

Stereospecific Synthetic Accessibility: Unique Feasibility of the 3'-(R) Epimer

The synthesis of homospectinomycin is highly stereospecific. The Tiffeneau-Demjanov rearrangement proceeds successfully only with the 3'-(R)-N,N'-dibenzyloxycarbonyl-3'-aminomethyl-dihydrospectinomycin intermediate, yielding the desired seven-membered ring homolog. When the 3'-(S)-isomer is subjected to identical reaction conditions, the rearrangement fails entirely, and only epoxide formation is observed [1]. This stereochemical gating means that homospectinomycin cannot be accessed from the wrong epimeric starting material, unlike some other spectinomycin analogs which may be accessible through multiple synthetic routes.

Stereoselective synthesis Ring expansion Process chemistry

Intellectual Property and Research Provenance: A Defined Chemical Entity with Traceable Prior Art

Homospectinomycin (CAS 97187-32-1) is a discrete, well-defined chemical entity with a specific CAS registry number and a traceable first disclosure in the primary literature (Thomas & Fritzen, J. Antibiotics, 1988) as well as inclusion in patent filings covering spectinomycin analogs with ring-expanded sugars [1][2]. This contrasts with many generic 'spectinomycin derivatives' offered by chemical suppliers that may be mixtures, unspecified stereoisomers, or compounds without peer-reviewed provenance. The MeSH database explicitly maps homospectinomycin as a unique concept under 'Spectinomycin/analogs & derivatives,' confirming its recognized status as a distinct research chemical [3].

Patent landscape Research provenance CAS registry

High-Value Procurement Scenarios for Homospectinomycin (CAS 97187-32-1)


Structure-Activity Relationship (SAR) Studies on Spectinomycin-Derived Antibiotics Targeting Resistant Gram-Negative Pathogens

Research groups engaged in optimizing the spectinomycin scaffold to overcome resistance in Neisseria gonorrhoeae or other Gram-negative bacteria require homospectinomycin as a key comparator. Because C-3' ring expansion has been shown to produce analogs with activity 'greater than or equal to the parent' spectinomycin [1], homospectinomycin serves as the foundational compound for this sub-series. Its procurement enables systematic evaluation of how ring size modulates ribosomal binding and MIC values, as demonstrated by the pioneering work of Thomas and Fritzen [2].

Synthetic Methodology Development for Medium-Ring Aminocyclitol Antibiotics

The stereospecific Tiffeneau-Demjanov rearrangement used to prepare homospectinomycin is a complex transformation that discriminates sharply between C-3' epimers [2]. Process chemistry laboratories aiming to develop scalable routes to seven-membered sugar analogs of aminoglycoside/aminocyclitol antibiotics need authentic homospectinomycin as an analytical reference standard. The binary success/failure outcome between the (R) and (S) epimers provides a rigorous quality control benchmark for synthetic route validation [2].

Patent Landscape Analysis and Freedom-to-Operate Assessments in the Aminocyclitol Antibiotic Space

Intellectual property professionals and competitive intelligence analysts use homospectinomycin (CAS 97187-32-1) as a landmark compound when mapping the patent space around spectinomycin modifications. The compound is explicitly disclosed in US Patent 4,523,022 covering sugar-ring expanded analogs [3], and its 1988 publication date establishes a clear prior art timeline. Procurement of the authenticated compound allows for experimental confirmation of patent claims and supports validity challenges or design-around strategies.

Ribosomal Binding Studies and Cryo-EM Structure Determination of Spectinomycin-Analog Complexes

Structural biology groups investigating the binding mode of spectinomycin derivatives to the 30S ribosomal subunit require homospectinomycin as a structurally distinct probe. The expanded seven-membered ring alters the positioning of the C-3' substituents relative to the ribosomal RNA, as inferred from SAR studies emphasizing the importance of hydrogen-bonding functional groups in this region [1]. Co-crystallization or cryo-EM studies using homospectinomycin can reveal how ring size expansion affects the drug-target interaction, guiding the design of next-generation aminocyclitol antibiotics with improved affinity.

Quote Request

Request a Quote for Homospectinomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.